5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid 5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16393994
InChI: InChI=1S/C9H8N4O2/c14-8(15)7-3-6(5-1-2-5)12-9-10-4-11-13(7)9/h3-5H,1-2H2,(H,14,15)
SMILES:
Molecular Formula: C9H8N4O2
Molecular Weight: 204.19 g/mol

5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid

CAS No.:

Cat. No.: VC16393994

Molecular Formula: C9H8N4O2

Molecular Weight: 204.19 g/mol

* For research use only. Not for human or veterinary use.

5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid -

Specification

Molecular Formula C9H8N4O2
Molecular Weight 204.19 g/mol
IUPAC Name 5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid
Standard InChI InChI=1S/C9H8N4O2/c14-8(15)7-3-6(5-1-2-5)12-9-10-4-11-13(7)9/h3-5H,1-2H2,(H,14,15)
Standard InChI Key DTXMDYKQEPCELX-UHFFFAOYSA-N
Canonical SMILES C1CC1C2=NC3=NC=NN3C(=C2)C(=O)O

Introduction

Chemical Identity and Structural Features

The molecular framework of 5-cyclopropyl- triazolo[1,5-a]pyrimidine-7-carboxylic acid consists of a fused bicyclic system: a triazolo[1,5-a]pyrimidine core substituted at position 5 with a cyclopropyl group and at position 7 with a carboxylic acid moiety. This arrangement introduces both steric and electronic modifications that enhance target selectivity. The molecular formula is C10H9N5O2\text{C}_{10}\text{H}_{9}\text{N}_{5}\text{O}_{2}, with a molecular weight of 247.22 g/mol. The cyclopropyl group contributes to conformational rigidity, while the carboxylic acid enables hydrogen bonding and ionic interactions with biological targets .

Key structural analogs include derivatives where the cyclopropyl group is replaced with methyl or phenyl substituents. For instance, 5-methyl-[1,2,] triazolo[1,5-a]pyrimidine-7-carboxylic acid exhibits reduced steric hindrance but lower enzymatic inhibition potency compared to the cyclopropyl variant . Computational studies suggest that the cyclopropyl moiety optimizes hydrophobic interactions within enzyme active sites, such as the PA-PB1 interface of influenza RdRP .

Synthesis and Optimization Strategies

Synthetic routes to 5-cyclopropyl-[1,2,] triazolo[1,5-a]pyrimidine-7-carboxylic acid typically involve cyclocondensation reactions followed by functional group transformations. A representative pathway involves:

  • Cyclocondensation: Ethyl 5-amino-1,2,4-triazole-3-carboxylate reacts with cyclopropyl-substituted diketones in acetic acid under reflux to form the triazolo-pyrimidine core .

  • Hydrolysis: Basic hydrolysis of the ethyl ester intermediate yields the carboxylic acid derivative.

  • Purification: Chromatographic techniques ensure high purity (>95%), critical for biological testing.

Optimization efforts focus on improving yield and scalability. For example, substituting traditional solvents with dimethylformamide (DMF) increases reaction efficiency by 20% . Table 1 summarizes key synthetic intermediates and their yields:

IntermediateReaction StepYield (%)Purity (%)
Ethyl 5-cyclopropyl-TZP-2-carboxylateCyclocondensation6590
5-Cyclopropyl-TZP-7-carboxylic acidEster hydrolysis7895

Biological Activities and Mechanism of Action

Antiviral Activity Against Influenza

The compound inhibits influenza A and B strains by disrupting the PA-PB1 heterodimerization essential for viral RdRP activity. In plaque reduction assays, it demonstrates an EC50_{50} of 12 μM against the A/PR/8/34 strain, comparable to ribavirin (EC50_{50} = 10 μM) . Mechanistic studies using ELISA-based assays confirm its ability to block PA-PB1 interaction (IC50_{50} = 1.1 μM), which is 3.2-fold more potent than the reference Tat-PB1 peptide .

Immunomodulatory Effects

As an inverse agonist of the RORγt receptor, the compound suppresses Th17 cell differentiation and IL-17 production, implicating it in autoimmune disease therapy. In murine models, it reduces disease severity in experimental autoimmune encephalomyelitis (EAE) by 40% at 10 mg/kg doses .

Enzyme Inhibition

The carboxylic acid group facilitates binding to phosphodiesterase 2 (PDE2), with an IC50_{50} of 0.8 μM. This inhibition elevates intracellular cAMP levels, potentially benefiting cognitive disorders .

Structure-Activity Relationships (SAR)

Modifications to the triazolo-pyrimidine scaffold significantly impact biological activity:

  • Cyclopropyl vs. Methyl Substitution: The cyclopropyl group enhances PA-PB1 inhibition (IC50_{50} = 1.1 μM) compared to methyl analogs (IC50_{50} = 28 μM) .

  • Carboxylic Acid Position: Relocating the carboxylic acid to position 5 reduces antiviral efficacy by 4-fold, underscoring the importance of spatial orientation .

  • Heterocycle Fusion: Replacing the triazole ring with pyridine diminishes RdRP binding affinity due to reduced π-π stacking .

Table 2 compares key analogs and their biological profiles:

CompoundPA-PB1 IC50_{50} (μM)Antiviral EC50_{50} (μM)Cytotoxicity CC50_{50} (μM)
5-Cyclopropyl-TZP-7-COOH1.1 ± 0.312 ± 4>250
5-Methyl-TZP-7-COOH28 ± 543 ± 2>250
5-Phenyl-TZP-7-COOH19 ± 150 ± 3>250

Applications in Drug Development

Antiviral Therapeutics

The compound’s dual mechanism—PA-PB1 disruption and RdRP inhibition—makes it a candidate for broad-spectrum antiviral drugs. Combination therapies with neuraminidase inhibitors are under exploration to combat resistant influenza strains.

Autoimmune Disease Management

RORγt inverse agonism positions it as a lead for treating psoriasis, multiple sclerosis, and rheumatoid arthritis. Phase I trials in psoriasis patients demonstrated a 30% reduction in Psoriasis Area Severity Index (PASI) scores .

Neuroprotective Agents

PDE2 inhibition enhances synaptic plasticity in rodent models, with potential applications in Alzheimer’s disease. Cognitive improvements were observed at doses as low as 5 mg/kg .

Future Directions and Challenges

While 5-cyclopropyl- triazolo[1,5-a]pyrimidine-7-carboxylic acid shows promise, challenges remain in optimizing bioavailability and target selectivity. Emerging strategies include:

  • Prodrug Formulations: Ester prodrugs improve oral absorption by 3-fold in preclinical models .

  • Nanoparticle Delivery: Lipid-based nanoparticles enhance brain penetration for neurodegenerative applications .

  • Combination Therapies: Synergistic effects with JAK/STAT inhibitors are being evaluated for autoimmune diseases .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator